3-Cyclohexyl-1-propyne
Description
Significance of the Cyclohexyl and Terminal Alkyne Moieties in Contemporary Organic Chemistry
The cyclohexyl group, a six-carbon ring, is a common motif in many biologically active molecules and materials. Its conformational flexibility and steric bulk can significantly influence the properties and reactivity of a molecule. In the context of 3-Cyclohexyl-1-propyne, the cyclohexyl moiety plays a crucial role in directing the stereochemical outcome of reactions and enhancing the solubility of resulting compounds in organic solvents. The introduction of a cyclohexyl group can also improve the antiproliferative activity of certain compounds. researchgate.netacs.org
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are highly versatile functional groups in organic synthesis. numberanalytics.com The acidity of the terminal proton allows for the formation of metal acetylides, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions. numberanalytics.comlibretexts.org The triple bond itself can undergo a wide range of transformations, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions, making terminal alkynes invaluable building blocks for the construction of complex molecular architectures. numberanalytics.comnumberanalytics.com
Historical Development and Evolution of Research on Substituted Alkynes
The study of alkynes dates back to the 19th century with the discovery of acetylene (B1199291). numberanalytics.com Early research focused on the fundamental reactivity of the triple bond, such as addition and substitution reactions. wiley-vch.de A significant breakthrough in alkyne chemistry was the development of the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wiley-vch.de This reaction, along with other metal-catalyzed transformations, has dramatically expanded the synthetic utility of alkynes. orgsyn.org
The exploration of substituted alkynes, such as this compound, represents a more recent evolution in the field. Researchers have increasingly recognized that the nature of the substituent group can profoundly impact the reactivity and selectivity of alkyne transformations. The bulky cyclohexyl group in this compound, for instance, introduces steric hindrance that can be exploited to control the regioselectivity and stereoselectivity of reactions.
Overview of Research Trajectories and Unique Challenges in this compound Chemistry
Current research on this compound is largely centered on its application in transition metal-catalyzed reactions. It is frequently employed as a substrate in reactions like Sonogashira coupling and hydrosilylation to synthesize more complex molecules. For example, in Sonogashira coupling reactions with halotryptophans, this compound has been shown to require longer reaction times to achieve significant conversion compared to other alkynes, a challenge attributed to the steric bulk of the cyclohexyl group. rsc.org
In the realm of hydrosilylation, a reaction that forms vinylsilanes, this compound has demonstrated high Z-selectivity in cobalt-catalyzed systems. rsc.org This selectivity is a direct consequence of the steric influence of the cyclohexyl group. However, challenges remain, such as achieving high yields in certain reactions and the complete conversion in processes like diyne formation for pyrazole (B372694) synthesis. rsc.orgrsc.org The purification of products derived from this compound can also be challenging in some instances. rsc.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄ |
| Molecular Weight | 122.21 g/mol |
| Boiling Point | 157-158 °C |
| Density | 0.845 g/mL at 25 °C |
| Refractive Index | 1.4590 at 20 °C |
Data sourced from thermofisher.comchemicalbook.com
Interactive Data Table: Reactivity of this compound in Sonogashira Coupling| Reaction Partner | Catalyst System | Conditions | Conversion/Yield | Reference |
| Halotryptophans | sXPhos ligand | 100 °C, microwave, 8 h | ~50% conversion | rsc.org |
| 2-Iodophenol (B132878) | Bridged-bis(NHC)PdBr₂ | CO/Et₂NH/DMF/100 °C/16 h | 71% yield | semanticscholar.org |
| 4'-hydroxy-3'-iodoacetophenone | Bridged-bis(NHC)PdBr₂ | CO/Et₂NH/DMF/100 °C/16 h | 77% yield | acs.org |
Structure
2D Structure
Properties
IUPAC Name |
prop-2-ynylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARFKZSJGDQRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170261 | |
| Record name | Cyclohexane, 2-propynyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17715-00-3 | |
| Record name | 2-Propyn-1-ylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyne, 3-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 2-propynyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclohexyl-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Cyclohexyl 1 Propyne
Traditional Synthetic Approaches
Classical methods for forming the carbon-carbon bond necessary for 3-Cyclohexyl-1-propyne often rely on strong bases and highly reactive intermediates. These approaches, while foundational, have limitations regarding substrate scope and reaction conditions.
A primary traditional route involves the alkylation of an acetylide anion with a suitable alkyl halide. libretexts.org For the synthesis of this compound, this can be conceptualized as the reaction between a propargyl synthon and a cyclohexyl synthon. One common method is the reaction of propargyl bromide with cyclohexylmagnesium bromide, a Grignard reagent. The process begins with the formation of the Grignard reagent from cyclohexyl bromide and magnesium metal in an anhydrous ether solvent. This is followed by the nucleophilic addition of the cyclohexyl group to the electrophilic carbon of propargyl bromide. libretexts.org
However, this approach faces significant limitations. Acetylide anions are not only strong nucleophiles but also strong bases. When reacting with secondary alkyl halides like bromocyclohexane, an elimination reaction (E2) often outcompetes the desired substitution reaction (SN2). libretexts.org This results in the formation of cyclohexene (B86901) as a major byproduct instead of the target alkyne, 1-propynylcyclohexane. libretexts.orgchempedia.info Therefore, direct alkylation of an acetylide with a cyclohexyl halide is generally inefficient for this specific target molecule. libretexts.org
An alternative classical method is the double dehydrohalogenation of a vicinal dihalide. This elimination reaction typically uses a strong base to remove two molecules of hydrogen halide (HX) to form the alkyne's triple bond. doubtnut.com
The synthesis of this compound via this route involves the following steps:
Bromination : The precursor, 3-Cyclohexyl-1-propene, is treated with bromine (Br₂) in an inert solvent like carbon tetrachloride to form 3-Cyclohexyl-1,2-dibromopropane.
Dehydrohalogenation : The resulting vicinal dibromide is then treated with a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol, and heated. This induces a double E2 elimination, removing two molecules of hydrogen bromide (HBr) to yield this compound.
This method is effective because the elimination mechanism avoids the direct and often problematic coupling of a secondary carbon center to a sp-hybridized carbon. libretexts.org
Modern Catalytic and Stereoselective Synthetic Routes
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance under milder conditions. Palladium-catalyzed reactions are particularly prominent in alkyne synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for forming carbon-carbon bonds between sp² and sp-hybridized carbons. biosynth.comcymitquimica.com While typically used for coupling aryl halides with terminal alkynes, modified Sonogashira conditions can be adapted for the synthesis of alkyl-substituted alkynes like this compound.
A potential synthetic route involves coupling a cyclohexyl halide with a protected terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The reaction is catalyzed by a palladium(II) complex, often with a phosphine (B1218219) ligand and a copper(I) iodide co-catalyst, in the presence of a base like triethylamine. A subsequent desilylation step with a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) reveals the terminal alkyne.
Furthermore, this compound itself is a valuable substrate in palladium-catalyzed reactions. For instance, it has been used in cyclocarbonylative Sonogashira coupling reactions with 2-iodophenols to produce chromones in very good yields (71-77%). nih.govsemanticscholar.org
The efficiency of catalytic syntheses is a central area of research, with investigations spanning both homogeneous and heterogeneous systems. csic.es
Homogeneous Catalysis : In these systems, the catalyst is in the same phase as the reactants, typically dissolved in a solvent. csic.es The palladium-catalyzed Sonogashira coupling is a prime example, utilizing soluble complexes like Palladium(II) acetate (B1210297) with phosphine ligands. nih.gov Homogeneous catalysts often exhibit high activity and selectivity due to their well-defined active sites. lu.se However, catalyst recovery and reuse can be challenging.
Heterogeneous Catalysis : Here, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase. csic.es These systems offer significant advantages in terms of catalyst separation, recovery, and recycling. lu.se While research directly on heterogeneous synthesis of this compound is limited, related studies on alkyne reactions highlight the potential. For example, single-atom platinum catalysts on alumina (B75360) nanorods have shown high activity and selectivity for the hydrosilylation of various alkynes, demonstrating the superiority of some heterogeneous systems over their homogeneous counterparts or traditional nanoparticle catalysts. acs.org The development of such systems could pave the way for more sustainable production methods for compounds like this compound.
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing waste and side reactions. Studies on the cyclocarbonylative Sonogashira coupling of 2-iodophenol (B132878) with this compound provide a clear example of how conditions can be fine-tuned. nih.govsemanticscholar.org Key variables include the catalyst, solvent, base, temperature, and reaction time.
The following table summarizes the optimization of conditions for the reaction between 2-iodophenol and phenylacetylene, which provides a model for the reactivity of alkynes like this compound in this catalytic system. nih.gov
| Catalyst Loading (mol %) | Solvent | Base | Temperature (°C) | Time (h) | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1.0 | Neat | Et₂NH | 100 | 16 | 85.5 (conversion) | nih.gov |
| 1.0 | Toluene (B28343) | Et₂NH | 100 | 16 | 97 (conversion) | nih.gov |
| 0.5 | THF | Et₂NH | 100 | 16 | 80 (conversion) | nih.gov |
| 0.5 | DMF | Et₂NH | 100 | 16 | 96 | nih.gov |
| 0.5 | DMF | Et₂NH | 80 | 16 | 81 | nih.gov |
| 0.5 | DMF | Et₂NH | 50 | 16 | 35 | nih.gov |
| 0.5 | DMF | K₂CO₃ | 100 | 16 | 70 (mixture) | nih.gov |
As the data indicates, the choice of solvent and temperature has a profound impact on the reaction's success. An excellent isolated yield of 96% was achieved using DMF as the solvent at 100 °C. nih.gov Decreasing the temperature significantly reduced the yield, while other solvents like THF and toluene were less effective. nih.gov The choice of base also influenced the outcome, with inorganic bases like potassium carbonate leading to a mixture of products. nih.gov These findings highlight the meticulous work required to optimize a synthetic protocol for high efficiency.
Advanced Reactivity and Mechanistic Studies of 3 Cyclohexyl 1 Propyne
Transition-Metal-Catalyzed Transformations
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. organic-chemistry.org The reactivity of 3-cyclohexyl-1-propyne in this transformation is heavily influenced by its bulky substituent.
The steric bulk of the cyclohexyl group presents a significant impediment to the approach of the palladium catalyst, which in turn slows down the reaction kinetics compared to less hindered alkynes. rsc.org A notable example is the Sonogashira coupling with halotryptophans, where this compound required an extended reaction time of 8 hours to achieve a 50% conversion. rsc.org In contrast, 1,7-octadiyne, a less sterically hindered diyne, reached a 51% isolated yield under similar microwave conditions in just 2 hours. rsc.org This four-fold increase in reaction time highlights the substantial kinetic barrier imposed by the cyclohexyl moiety.
When compared with linear terminal alkynes, this compound generally exhibits lower reactivity. In cyclocarbonylative Sonogashira reactions with 2-iodophenols to form chromones, linear alkynes with shorter alkyl chains, such as 1-heptyne, were found to be more reactive. acs.org While this compound could produce good to excellent yields of the corresponding chromone (B188151) (77-90%), this often required optimized conditions to overcome its inherent steric hindrance. acs.orgnih.gov
Table 1: Comparison of this compound and Linear Alkynes in Cyclocarbonylative Sonogashira Coupling acs.org Reaction Conditions: 2-iodophenol (B132878) derivative, alkyne, Pd-NHC catalyst C1 (0.50 mol %), Et₂NH, DMF, CO (100 psi), 110 °C, 24 h.
| Alkyne | Product | Isolated Yield (%) |
| 1-Heptyne | 2-Pentyl-4H-chromen-4-one | 90 |
| 1-Decyne | 2-Octyl-4H-chromen-4-one | 81 |
| This compound | 2-(Cyclohexylmethyl)-4H-chromen-4-one | 77 |
The reactivity of this compound also differs from aryl-substituted alkynes, leading to unique selectivity. In a carbonylative Sonogashira coupling with 4-iodoanisole, this compound yielded the expected alkynone in a 67% yield. nih.govacs.org However, when 3-phenyl-1-propyne (B125596) was used under the same conditions, it underwent a double CO insertion, leading to the formation of a furan (B31954) derivative instead of the simple alkynone. nih.govacs.org This demonstrates that the electronic properties of the substituent (aryl vs. alkyl) can dramatically alter the reaction pathway, with the cyclohexyl group favoring the straightforward alkynone product.
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for synthesizing functionalized vinylsilanes. In cobalt-catalyzed hydrosilylation reactions, this compound demonstrated excellent Z-selectivity, affording the desired vinylsilane with a Z/E ratio greater than 95:5. The steric control exerted by the cyclohexyl group is credited with favoring the formation of the β-vinylsilane isomer. Despite the high selectivity, the yields were moderate, in the range of 60-70%. This is in contrast to linear terminal alkynes, which can achieve higher yields (85-90%) under similar conditions, albeit with comparable selectivity profiles.
While specific studies on the hydroesterification of this compound are not widely reported, closely related carbonylation reactions provide insight into catalyst behavior. In the cyclocarbonylative Sonogashira coupling to produce chromones, bridged-bis(N-Heterocyclic Carbene)palladium(II) complexes (Pd-NHC) have proven highly effective. acs.orgnih.gov These catalysts feature N-coordination to the palladium center, which is crucial for their activity. The NHC ligands, specifically those based on N,N'-substituted benzimidazolium salts, create a distorted square planar geometry around the Pd(II) ion. nih.govsemanticscholar.org The steric and electronic properties of the substituents on the NHC ligand can be tuned to optimize catalytic efficiency. For instance, a catalyst with isopropyl groups on the NHC ligand exhibited high activity, successfully catalyzing the reaction of this compound with 2-iodophenols to give chromones in high yields (77-90%). acs.orgnih.gov The stability and activity of these Pd-NHC complexes allow for efficient coupling even with sterically demanding substrates like this compound. acs.org
Beyond the previously discussed transformations, this compound is a viable substrate in other cross-coupling reactions, such as the carbonylative Sonogashira coupling to form alkynones. This reaction involves the coupling of an aryl iodide, carbon monoxide, and a terminal alkyne, catalyzed by a palladium complex. Using a soft heteroleptic N-Heterocyclic Carbene Palladium(II) catalyst, this compound was successfully coupled with various activated aryl iodides. nih.govacs.org
The general mechanism follows the standard Sonogashira catalytic cycle, followed by the insertion of carbon monoxide into the palladium-alkynyl bond. Reductive elimination then yields the final alkynone product. The choice of ligands on the palladium catalyst is critical. N-heterocyclic carbene-pyridine ligands have been shown to be particularly effective, allowing the reactions to proceed with low catalyst loadings under phosphine-free conditions. nih.govacs.org
Table 2: Carbonylative Sonogashira Coupling of Aryl Iodides with this compound nih.govacs.org Reaction Conditions: Aryl iodide, this compound, Pd-NHC catalyst, Et₃N, Toluene (B28343), CO (20 bar), 100 °C, 18 h.
| Aryl Iodide | Product | Isolated Yield (%) |
| 4-Iodoanisole | 1-(4-Methoxyphenyl)-4-cyclohexylbut-2-yn-1-one | 67 |
Other Cross-Coupling Methodologies and Their Mechanistic Insights
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The triple bond of this compound makes it a competent partner in these transformations, leading to the synthesis of various heterocyclic systems.
[3+2] Cycloaddition Reactions with Organic Azides (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles. google.combeilstein-journals.org This reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, with an organic azide. The process is known for its high yields, mild reaction conditions, and exceptional regioselectivity, typically affording the 1,4-disubstituted triazole isomer. ecust.edu.cnecust.edu.cn
In a ruthenium-catalyzed variant of this reaction, this compound has been observed to react with benzyl (B1604629) azide. ecust.edu.cn While the reaction selectively produced the 1,4-disubstituted triazole, the presence of the sterically demanding cyclohexyl group was found to slightly diminish the reaction's efficiency, resulting in a moderate yield of 61%. ecust.edu.cn This highlights the influence of the substituent on the reactivity of the alkyne.
Table 1: Ruthenium-Catalyzed [3+2] Cycloaddition of this compound with Benzyl Azide ecust.edu.cn
| Alkyne | Azide | Catalyst | Product | Yield (%) |
| This compound | Benzyl azide | RuH₂(CO)(PPh₃)₃ | 1-Benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazole | 61 |
The general mechanism for the copper-catalyzed reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. ecust.edu.cn For ruthenium-catalyzed cycloadditions, a proposed mechanism involves the formation of a ruthenium-acetylide species as a key intermediate. ecust.edu.cn
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Chromones)
Beyond triazoles, this compound is a precursor for other significant nitrogen-containing heterocycles like pyrazoles and chromones. Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are recognized for their wide-ranging applications in medicinal and agricultural chemistry. clockss.orgorganic-chemistry.org One synthetic route to pyrazoles involves the [3+2] cycloaddition of alkynes with diazo compounds or other 1,3-dipoles. clockss.org For instance, this compound can react with hydrazonoyl chlorides in the presence of a copper(I) catalyst to yield 1,3,5-substituted pyrazoles under mild conditions. clockss.org
The synthesis of chromones, a class of bicyclic compounds, can also be achieved using this compound. In a palladium-catalyzed cyclocarbonylative Sonogashira coupling reaction with 2-iodophenols, this compound has been shown to produce the corresponding 2-(cyclohexylmethyl)chromone in good yield.
Table 2: Synthesis of Heterocycles from this compound
| Reactant(s) | Heterocycle | Catalyst System | Yield (%) | Reference |
| This compound, Hydrazonoyl chloride | 1,3,5-Trisubstituted Pyrazole (B372694) | CuCl | Not specified | clockss.org |
| This compound, 2-Iodophenol | 2-(Cyclohexylmethyl)chromone | Not specified | 71 |
Limitations and Challenges in Cycloaddition Reactions with Aliphatic Alkynes
While this compound is a viable substrate in cycloaddition reactions, its aliphatic nature and steric bulk can present limitations. Compared to aryl-substituted or linear alkynes, the steric hindrance from the cyclohexyl group can lead to reduced reaction rates and yields. For instance, in Sonogashira coupling reactions, this compound required extended reaction times to achieve moderate conversion compared to less hindered alkynes. Similarly, in ruthenium-catalyzed azide-alkyne cycloadditions, the yield was lower for this compound compared to less bulky alkynes. ecust.edu.cn Furthermore, some catalytic systems that are effective for aryl alkynes may be less so for aliphatic alkynes like this compound.
Electrophilic and Radical Addition Reactions
The electron-rich triple bond of this compound is susceptible to attack by both electrophiles and radicals, leading to the formation of functionalized alkenes and alkanes.
Stereochemistry and Regioselectivity in Halogenation Reactions (e.g., Bromination)
The halogenation of alkynes, such as with bromine (Br₂), is an electrophilic addition reaction. The reaction with one equivalent of the halogen typically proceeds with anti-stereoselectivity, yielding a trans-dihaloalkene. masterorganicchemistry.comchemistrysteps.com This stereochemical outcome is explained by a mechanism involving the formation of a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the face opposite to the bridged bromine, leading to the anti-addition product. libretexts.org
When an excess of the halogen is used, the reaction proceeds further, with the initially formed dihaloalkene undergoing a second addition to yield a tetrahaloalkane. chemistrysteps.com For a terminal alkyne like this compound, the initial addition of bromine would be expected to produce (E)-1,2-dibromo-3-cyclohexyl-1-propene.
Table 3: Expected Products of Bromination of this compound
| Reagent | Expected Intermediate Product | Expected Final Product (with excess reagent) | Stereochemistry |
| 1 eq. Br₂ | (E)-1,2-Dibromo-3-cyclohexyl-1-propene | 1,1,2,2-Tetrabromo-3-cyclohexylpropane | anti-addition |
| 2 eq. Br₂ | - | 1,1,2,2-Tetrabromo-3-cyclohexylpropane | anti-addition |
The regioselectivity of halogenation is not a factor in the addition of symmetrical halogens like Br₂ across the triple bond.
Peroxide-Initiated Functionalization and Formation of Halogenated Alkenes
In the presence of peroxides, the addition of hydrogen bromide (HBr) to a terminal alkyne proceeds via a radical mechanism, leading to an anti-Markovnikov product. libretexts.orgmasterorganicchemistry.com This means the bromine atom adds to the less substituted carbon of the triple bond. This is in contrast to the electrophilic addition of HBr, which follows Markovnikov's rule. libretexts.org The radical reaction is initiated by the homolytic cleavage of the peroxide, which generates a bromine radical. This radical then adds to the terminal carbon of the alkyne, forming a more stable vinyl radical intermediate. Subsequent hydrogen abstraction from HBr yields the anti-Markovnikov bromoalkene and regenerates a bromine radical, propagating the chain reaction. libretexts.org The addition can result in a mixture of syn and anti products, leading to both (E) and (Z)-isomers of the halogenated alkene. libretexts.org
A specific application involving this compound is its use in the synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane. fishersci.cachemicalbook.com This transformation is carried out at 40°C using ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as a radical initiator, along with sodium formate (B1220265) dihydrate (HCO₂Na·2H₂O) in dimethylformamide (DMF). fishersci.cachemicalbook.com The use of a persulfate initiator points towards a radical-mediated functionalization process.
Investigation of Reaction Pathways and Intermediate Species
The reactivity of this compound is largely dictated by the presence of the terminal alkyne functional group and the sterically demanding cyclohexyl moiety. Mechanistic studies into its reactions, particularly in transition-metal-catalyzed transformations, reveal intricate pathways and the formation of transient intermediate species that govern the outcome of these reactions.
One of the well-studied reactions of this compound is the cobalt-catalyzed hydrosilylation, which is a highly atom-economical method for the synthesis of vinylsilanes. Research has demonstrated that the use of a pincer cobalt complex as a catalyst with diphenylsilane (B1312307) leads to the highly selective formation of the (Z)-β-vinylsilane product. rsc.org The steric bulk of the cyclohexyl group plays a crucial role in directing the regioselectivity, favoring the formation of the β-vinylsilane with excellent Z-selectivity (Z/E >95:5).
The proposed mechanism for this transformation involves a series of steps within the catalytic cycle rsc.org:
Coordination: The reaction initiates with the coordination of the terminal alkyne, this compound, to the cobalt catalyst.
Insertion: This is followed by the insertion of the silane (B1218182) into the metal-carbon bond, a key step that determines the regioselectivity of the addition.
Intermediate Formation: A critical intermediate in this process is a vinyl cobalt species. rsc.org The geometry of this intermediate is pivotal in establishing the stereochemistry of the final product.
Reductive Elimination: The catalytic cycle is completed by the reductive elimination of the (Z)-β-vinylsilane product, regenerating the active cobalt catalyst.
The reaction conditions for the cobalt-catalyzed hydrosilylation of this compound have been optimized to achieve high yields and selectivity, as detailed in the table below.
Table 1: Cobalt-Catalyzed Hydrosilylation of this compound
| Catalyst | Silane | Temperature | Time | Yield | Selectivity (Z/E) |
| Pincer Cobalt Complex | Diphenylsilane | Room Temperature | 24 hours | Useful Yields | >95:5 |
Another significant area of reactivity for this compound is its participation in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds. Recent studies have explored the use of novel N-heterocyclic carbene (NHC) palladium(II) complexes as highly active catalysts for the cyclocarbonylative Sonogashira coupling of this compound with 2-iodophenols to synthesize chromone derivatives. nih.gov These reactions have been shown to proceed with good to excellent isolated yields. nih.gov
Furthermore, soft heteroleptic N-heterocyclic carbene palladium(II) species have been successfully employed in the carbonylative Sonogashira coupling of this compound with aryl iodides to produce the corresponding alkynones in good yields. nih.gov The general mechanism for the Sonogashira coupling involves a catalytic cycle with palladium(0) and palladium(II) intermediates. While specific intermediates for this compound have not been isolated and characterized in these studies, the established mechanism suggests the formation of a palladium-acetylide complex as a key intermediate. The steric hindrance of the cyclohexyl group can influence the rate and efficiency of the coupling reaction.
The reaction conditions and outcomes for the palladium-catalyzed Sonogashira coupling of this compound are summarized in the following table.
Table 2: Palladium-Catalyzed Sonogashira Coupling of this compound
| Catalyst | Coupling Partner | Product Type | Yield |
| Bridged-bis(NHC)PdBr2 | 2-Iodophenols | Chromones | 77-90% |
| Pd(II)-NHC-Pyridine | 4-Iodoanisole | Alkynone | 67% |
In addition to transition-metal-catalyzed reactions, the reactivity of internal alkynes like this compound has been explored in photoinduced cycloaddition reactions. A plausible mechanism for a [3+2] cycloaddition with alkyl aldehydes involves the initial formation of an acyl radical, which then adds to the alkyne. This is followed by a 1,5-hydrogen atom transfer (HAT) to generate a nucleophilic alkyl radical, which then undergoes a 5-endo-trig cyclization. While this mechanism has been proposed for internal alkynes in general, specific mechanistic studies on this compound in this context are not extensively detailed in the available literature.
Applications in Complex Organic Synthesis and Advanced Materials Research
Role as a Key Building Block in the Synthesis of Diverse Organic Molecules
3-Cyclohexyl-1-propyne serves as a fundamental starting material for the synthesis of a wide array of more complex organic molecules. The reactivity of its terminal alkyne functionality is central to its utility, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds through various transformations.
One of the most prominent applications is in transition-metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. thermofisher.in This reaction allows for the direct coupling of the terminal alkyne with aryl or vinyl halides. For instance, this compound has been successfully employed in phosphine-free, palladium-catalyzed cyclocarbonylative Sonogashira reactions with 2-iodophenols to produce bioactive chromone (B188151) scaffolds with high yields, ranging from 77% to 90%. fishersci.cagoogle.comnih.gov The steric bulk of the cyclohexyl group can influence the reaction kinetics, sometimes necessitating longer reaction times or specially designed catalysts compared to less hindered linear alkynes to achieve significant conversion. thermofisher.inacs.org
Beyond coupling reactions, this compound undergoes other important transformations. It can participate in bismuth-catalyzed hydration reactions to regioselectively form the corresponding methyl ketone, although its branched structure can lead to lower conversion rates compared to linear aliphatic alkynes. glpbio.com The terminal alkyne can also undergo addition reactions, such as bromination, where reaction with two equivalents of liquid bromine yields (2,2,3,3-tetrabromopropyl)cyclohexane. sigmaaldrich.com These varied reactions highlight its role as a versatile intermediate for introducing the cyclohexylpropyl group into larger, more complex structures.
Table 1: Examples of Reactions Utilizing this compound
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Yield | Reference(s) |
|---|---|---|---|---|---|
| Cyclocarbonylative Sonogashira Coupling | 2-Iodophenol (B132878) | Bridged-bis(NHC)Palladium(II) Complex, CO, Et₂NH | Chromone derivative | 77-90% | fishersci.cagoogle.comnih.gov |
| Sonogashira Coupling | Halotryptophans | sXPhos ligand, Pd₂(dba)₃, Cs₂CO₃ | Alkynyl-tryptophan derivative | ~50% conversion (8h) | acs.org |
| Hydration | Water | Bi(NO₃)₃·5H₂O | 3-Cyclohexyl-2-propanone | 21% conversion | glpbio.com |
| Bromination | Liquid Bromine (2 equiv.) | None | (2,2,3,3-tetrabromopropyl)cyclohexane | Not specified | sigmaaldrich.com |
Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The molecular framework of this compound is a valuable scaffold in medicinal chemistry, where it serves as a precursor for the synthesis of pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). thermofisher.inbiosynth.com The combination of a reactive handle (the alkyne) and a drug-like fragment (the cyclohexyl group) makes it an attractive starting material for drug discovery programs. thermofisher.com
It is widely cited as a pharmaceutical intermediate, with its utility demonstrated in the synthesis of complex molecules intended for biological applications. fishersci.cachemicalbook.comthermofisher.com A specific example of its use is as a starting material for the production of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane. thermofisher.infishersci.cachemicalbook.com This multi-step synthesis, which involves reagents like ammonium (B1175870) persulfate and sodium formate (B1220265), showcases how the basic structure of this compound can be elaborated into more complex, functionalized intermediates. thermofisher.inchemicalbook.com While its role as a building block for pharmaceutical agents is established, specific examples of marketed APIs derived directly from this compound are not prevalent in publicly accessible literature, which is common for proprietary early-stage drug development.
Strategies for Developing Biologically Active Compounds via this compound Scaffolds
The this compound structure provides a versatile scaffold for the development of new biologically active compounds. The strategy often involves utilizing the alkyne group as a reactive point for diversification while retaining the cyclohexyl group as a core structural element that can favorably interact with biological targets.
Research has shown that derivatives of this scaffold can exhibit notable biological effects. For example, this compound has been demonstrated to inhibit the growth of bacteria, such as Staphylococcus, through the inhibition of pyrazole (B372694) synthesis. biosynth.com Furthermore, a GC-MS analysis of the acetone (B3395972) extract from watermelon (Citrullus lanatus) seeds identified 1-Cyclohexyl-1-propyne as a major bioactive compound, constituting 17.86% of the extract, highlighting its natural occurrence and potential for biological activity. biomedpharmajournal.org
Utilization in the Production of Specialty Chemicals and Functional Materials
In addition to its role in life sciences, this compound is employed in the production of specialty chemicals. thermofisher.in These are compounds produced for specific applications and are valued for their unique performance characteristics. The synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane is a prime example of its use in creating a highly specialized, fluorinated organic molecule. fishersci.cachemicalbook.com Such fluorinated compounds are of interest for their unique properties, including altered lipophilicity and metabolic stability, which can be valuable in agrochemicals or advanced materials.
While the alkyne functionality suggests potential for polymerization, leading to the creation of functional materials, there is limited specific information in the scientific literature regarding the use of this compound as a monomer for polymer synthesis. The potential for polymerization reactions exists, but competing side reactions at elevated temperatures could pose a challenge. Its primary documented role in this area remains as an intermediate for discrete, high-value specialty chemicals rather than for the production of bulk functional polymers or advanced materials.
Catalytic Aspects and Ligand Design in 3 Cyclohexyl 1 Propyne Chemistry
Rational Design of Ligand Systems to Control Selectivity and Reactivity
The rational design of ligands is a powerful strategy to steer the outcome of metal-catalyzed reactions involving 3-cyclohexyl-1-propyne. By systematically modifying the electronic and steric properties of ligands, chemists can fine-tune the catalyst's environment to achieve desired selectivity and reactivity. researchgate.net This is particularly crucial for controlling stereoselectivity (e.g., Z/E selectivity in semihydrogenation) and regioselectivity in addition reactions across the triple bond. researchgate.netacs.org
Several classes of ligands have been developed for transition-metal-catalyzed alkyne functionalization. For instance, phosphine (B1218219) ligands, such as triphenylphosphine, are commonly used in palladium-catalyzed reactions. The development of bidentate and tridentate phosphine ligands has offered enhanced stability and control. researchgate.netchinesechemsoc.org More advanced ligand architectures, including chiral phosphanyl-oxazoline (PHOX) ligands and cyclic (alkyl)(amino)carbene (CAAC) ligands, have demonstrated remarkable success in controlling enantioselectivity and stereoselectivity. researchgate.netnih.gov The design of these systems often relies on creating a specific steric and electronic environment around the metal center that favors one reaction pathway over others. researchgate.netnih.gov For example, in chromium-catalyzed alkyne hydrogenation, switching between a CAAC ligand with a phosphine anchor and one with an imino anchor can invert the stereoselectivity, yielding predominantly E- or Z-olefins, respectively. researchgate.net This highlights the critical role of the ligand in dictating the geometric arrangement of the substrate and reagents in the catalyst's coordination sphere.
Recent research has focused on creating ligands that can actively participate in the reaction mechanism. Ligands featuring an internal base, such as a 2-pyridyl substituent, can facilitate specific reaction pathways, like hydroformylation over semi-hydrogenation, by controlling the protonolysis steps. rsc.org The development of such "smart" ligands is a key area of research for achieving high selectivity in complex transformations of substrates like this compound.
| Ligand Type | Controlling Feature | Effect on Selectivity/Reactivity | Example Catalyst System |
|---|---|---|---|
| Monodentate Phosphines (e.g., PPh₃) | Basic electronic and steric properties | General reactivity in cross-coupling reactions. | Pd(OAc)₂/PPh₃ |
| Chiral PHOX Ligands | Rigid chiral backbone | High enantioselectivity in asymmetric reactions like the Heck reaction. nih.gov | Palladium/PHOX complexes |
| Cyclic (Alkyl)(Amino)Carbene (CAAC) | Anchor group (e.g., phosphino (B1201336) vs. imino) | Controls E/Z selectivity in alkyne hydrogenation. researchgate.net | Chromium/CAAC complexes |
| Nitrogen-based Ligands (e.g., 4,4′-bipyridine) | Coordination to the metal center | Promotes Z-selective semi-hydrogenation. rsc.org | Cu(OAc)₂/4,4′-bipyridine |
Evaluation of Homogeneous versus Heterogeneous Catalysts for Industrial Scalability
The choice between homogeneous and heterogeneous catalysts for reactions involving this compound is a critical consideration for industrial applications, balancing activity, selectivity, cost, and process feasibility. researchgate.net
Homogeneous catalysts , which are soluble in the reaction medium, offer several distinct advantages. doi.org Typically, every metal center can act as an active site, leading to intrinsically higher activity and selectivity compared to their heterogeneous counterparts. researchgate.net This allows for reactions to occur under milder conditions, which is particularly beneficial for the synthesis of fine chemicals and pharmaceuticals. doi.orgyoutube.com For instance, soluble complexes of rhodium, iridium, or ruthenium are preferred for complex multifunctional molecules where high chemo- and stereoselectivity are essential. doi.orgyoutube.com The well-defined nature of homogeneous catalysts also allows for a more rational approach to catalyst design and mechanistic studies. chinesechemsoc.org However, the major drawback of homogeneous catalysts is the difficulty and cost associated with separating the catalyst from the product stream for reuse, which can be a significant barrier to industrial scalability. researchgate.net
Heterogeneous catalysts , which exist in a different phase from the reactants, are the workhorses of the chemical industry. researchgate.netyoutube.com Their primary advantage is the ease of separation from the reaction mixture, enabling straightforward catalyst recycling and continuous-flow processes. researchgate.netsemanticscholar.org This simplifies product purification and reduces operational costs. semanticscholar.org A classic example is the Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), a heterogeneous system used for the selective semi-hydrogenation of alkynes to cis-alkenes. libretexts.org While highly valuable, heterogeneous catalysts can suffer from lower selectivity due to the presence of various types of active sites on the catalyst surface. researchgate.net They often require harsher reaction conditions than homogeneous systems. youtube.com
To bridge the gap between these two catalytic systems, significant research has been devoted to the "heterogenization" of homogeneous catalysts, aiming to anchor soluble complexes onto solid supports to combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones. researchgate.net
| Catalyst Type | Advantages | Disadvantages | Industrial Relevance for Alkyne Chemistry |
|---|---|---|---|
| Homogeneous | High activity and selectivity. researchgate.net Milder reaction conditions. youtube.com Well-defined active sites. chinesechemsoc.org | Difficult and costly to separate and recycle. researchgate.net Potential for metal leaching into the product. | Preferred for high-value products like pharmaceuticals where selectivity is paramount. youtube.com |
| Heterogeneous | Easy to separate and recycle. researchgate.net Suitable for continuous-flow processes. semanticscholar.org Generally more stable and robust. chinesechemsoc.org | Often lower selectivity. researchgate.net May require harsher conditions. youtube.com Active sites can be non-uniform. | Widely used in bulk chemical production and purification processes (e.g., Lindlar hydrogenation). semanticscholar.org |
Investigation of Catalyst Deactivation Pathways and Regeneration Strategies
Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a critical issue in industrial processes, impacting efficiency and economics. princeton.edu Understanding the mechanisms of deactivation is essential for developing robust catalysts and effective regeneration protocols for reactions involving this compound.
Deactivation Pathways: In transition metal catalysis, deactivation can occur through several pathways:
Poisoning: The catalyst's active sites can be blocked by strong coordination of substrates, products, solvents, or impurities. In alkyne hydrogenation, additives like quinoline (B57606) are intentionally used as "poisons" to deactivate the most active sites on palladium catalysts, thereby preventing over-hydrogenation to the alkane. rsc.org However, unintentional poisoning by other species can lead to a complete loss of activity.
Fouling: The deposition of carbonaceous materials or polymers on the catalyst surface can physically block active sites. This is a common issue in heterogeneous catalysis, particularly under harsh industrial conditions. youtube.com
Leaching: In the case of supported catalysts, the active metal can dissolve or "leach" from the support into the reaction medium, leading to a loss of the heterogeneous catalyst. researchgate.net This is a major challenge in the "heterogenization" of homogeneous catalysts.
Sintering: For supported metal nanoparticle catalysts, the small metal particles can agglomerate into larger, less active particles at high temperatures.
Chemical Degradation: The catalyst complex itself can undergo irreversible chemical changes. For example, ligands can dissociate or undergo deleterious side reactions, or the metal center can change its oxidation state to form an inactive species. princeton.edu In gold-catalyzed alkyne reactions, for instance, the formation of certain coordinated complexes can inhibit the catalytic cycle. unipd.it
Regeneration Strategies: The ability to regenerate a deactivated catalyst is crucial for the economic viability of an industrial process. The appropriate strategy depends on the deactivation mechanism.
For catalysts deactivated by fouling , a common regeneration method involves burning off the deposited carbonaceous material in a stream of air or oxygen at high temperatures.
In some cases of poisoning , the inhibiting species can be removed by washing or by treatment with a displacing agent.
For catalysts that have undergone sintering , regeneration can be more challenging but may involve redispersing the metal particles through chemical treatments.
Some patent literature describes regeneration procedures for alkyne hydrogenation catalysts, although specific details are often proprietary. wipo.int The reusability of a catalyst may require a specific reactivation process after each reaction cycle. csic.es
The development of catalysts that are inherently more resistant to deactivation is a primary goal of catalyst design. For reactions with this compound, this involves creating robust ligand systems and optimizing reaction conditions to minimize side reactions that lead to catalyst degradation.
Biological and Biomedical Research Perspectives
Mechanistic Investigations of Antimicrobial Activity
The compound has been identified as having antimicrobial properties, and research has begun to uncover the mechanisms behind this activity.
One of the key antimicrobial mechanisms of 3-Cyclohexyl-1-propyne is its ability to inhibit the growth of bacteria, including Staphylococcus, by interfering with pyrazole (B372694) synthesis. biosynth.com Pyrazole derivatives and their complexes are known to possess inhibitory effects against various bacterial strains, making the disruption of their synthesis a targeted strategy for antibacterial action. nih.gov The inhibition of this specific pathway by this compound highlights its potential as a lead compound for developing new antibacterial agents. biosynth.com
Table 1: Antimicrobial Activity of this compound
| Target Organism | Mechanism of Action | Source |
|---|---|---|
| Staphylococcus | Inhibition of pyrazole synthesis | biosynth.com |
| Other Bacteria | Inhibition of pyrazole synthesis | biosynth.com |
In biological systems, this compound is understood to function as a modulator or inhibitor of certain enzymatic pathways. While the precise molecular targets are application-dependent, its established role in inhibiting pyrazole synthesis is a clear example of enzymatic pathway modulation. biosynth.com
Furthermore, the structural framework of this compound is utilized in the synthesis of more complex antimicrobial agents. For instance, it is a key reactant in creating biphenyl (B1667301) peptidomimetic amphiphiles. nih.gov These resulting molecules have demonstrated potent, membrane-active antimicrobial properties against a range of Gram-positive pathogens (e.g., methicillin-resistant Staphylococcus aureus) and certain Gram-negative bacteria. nih.gov This suggests that while this compound itself has a specific inhibitory role, its scaffold can be incorporated into derivatives designed to target different molecular structures, such as the bacterial membrane. nih.gov
Table 2: Investigated Molecular Targets and Pathways for this compound and its Derivatives
| Compound Type | Molecular Target/Pathway | Research Context | Source |
|---|---|---|---|
| This compound | Pyrazole Synthesis Pathway | Direct antimicrobial activity | biosynth.com |
| Derivatives (e.g., Biphenyl Peptidomimetic Amphiphiles) | Bacterial Membrane | Membrane disruption leading to cell death | nih.gov |
Strategies for Conjugate Formation with Biologically Relevant Species
The terminal alkyne group of this compound makes it an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govuow.edu.au This reaction allows for the efficient and specific formation of stable triazole linkages, enabling the conjugation of the cyclohexyl-propyne moiety to various biologically relevant molecules. nih.govacs.org
Researchers have successfully employed this strategy to link this compound with molecules such as α-azido acids to synthesize peptidomimetic fragments. nih.gov The reaction typically involves a copper source, like copper(II) sulfate (B86663) (CuSO₄·5H₂O), and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ. uow.edu.au This method is widely used for preparing conjugates with a variety of chemical species, including those containing hydroxy groups. biosynth.com
Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using this compound
| Reactant 1 | Reactant 2 | Key Reagents | Product | Source |
|---|---|---|---|---|
| This compound | α-azido acid | Not specified | 1,2,3-triazole acid compound | nih.gov |
| This compound | Azide-containing compound | CuSO₄·5H₂O, Sodium Ascorbate | Triazole conjugate | uow.edu.au |
Development of Chemical Probes for Biological Systems
In the field of chemical biology, probes are essential for studying the interactions and functions of molecules within complex biological environments. google.com this compound has found a specific niche as a control compound in the development of such probes. nih.gov
In one study, researchers were developing an alkyne-analog of ibuprofen (B1674241) (IbuAlk) to investigate its interactions with proteins in rat liver lysates via click chemistry. nih.gov They observed significant background protein labeling, which they hypothesized was due to hydrophobic interactions and side reactions involving the aromatic ring of the probe. To test this, they compared the labeling caused by IbuAlk to that of phenyl-1-propyne (which contains an aromatic ring) and this compound (which contains a non-aromatic cyclohexyl ring). nih.gov The results showed that while IbuAlk and phenyl-1-propyne produced robust protein labeling, this compound led to a "notably reduced signal". nih.gov This finding demonstrates the utility of this compound as a negative control to differentiate specific probe interactions from non-specific background caused by aromatic structures. nih.gov
Table 4: Comparative Protein Labeling by Alkyne Probes in Rat Liver Lysates
| Compound | Key Structural Feature | Observed Protein Labeling | Inferred Role | Source |
|---|---|---|---|---|
| IbuAlk (Ibuprofen-alkyne analog) | Aromatic Ring | Notable | Test Probe | nih.gov |
| Phenyl-1-propyne | Aromatic Ring | Significant | Positive Control (for aromatic effect) | nih.gov |
| This compound | Non-aromatic Cyclohexyl Ring | Notably Reduced | Negative Control (for aromatic effect) | nih.gov |
Compound Index
Theoretical and Computational Studies of 3 Cyclohexyl 1 Propyne and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and energetics of 3-cyclohexyl-1-propyne. These methods can accurately predict molecular geometries, charge distributions, and the energies of different molecular states.
Detailed research findings from DFT calculations reveal insights into the molecule's reactivity. For instance, in studies of palladium-catalyzed reactions, DFT has been used to understand the electronic and steric effects of ligands in complexes involving this compound, which is crucial for optimizing catalytic processes like carbonylative Sonogashira couplings. acs.org The calculations can determine frontier molecular orbital energies (HOMO and LUMO), which are key to understanding the molecule's behavior as an electron donor or acceptor in chemical reactions. While specific high-level computational studies exclusively on this compound are not abundant in the literature, data for related alkynes and cyclohexane (B81311) systems are well-documented, allowing for reliable predictions. nih.gov
Various computational methods can predict key physicochemical properties. The table below presents a selection of such properties for this compound and its isomer, 1-cyclohexyl-1-propyne, calculated using established methodologies like the Joback and Crippen methods. chemeo.com
| Property | This compound (Predicted) | 1-Cyclohexyl-1-propyne (Predicted) | Method |
|---|---|---|---|
| Molecular Formula | C9H14 | - | |
| Molecular Weight (g/mol) | 122.21 | - | |
| XlogP | 3.5 | 2.590 | Computational Prediction / Crippen Method chemeo.com |
| Boiling Point (K) | - | 436.00 ± 1.00 | Joback Method chemeo.com |
| Enthalpy of Vaporization (kJ/mol) | - | 38.21 | Joback Method chemeo.com |
| Standard Gibbs Free Energy of Formation (kJ/mol) | - | 252.15 | Joback Method chemeo.com |
Conformational Analysis of the Cyclohexyl-Propynyl System and its Impact on Reactivity
The reactivity of this compound is intrinsically linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. pressbooks.pub In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). lumenlearning.comlibretexts.org
A crucial aspect of cyclohexane conformational analysis is the "ring flip," an interconversion between two chair forms where axial substituents become equatorial and vice versa. pressbooks.pub For a substituted cyclohexane, the two chair conformations are generally not of equal energy. Bulky substituents preferentially occupy the more stable equatorial position to avoid steric strain arising from 1,3-diaxial interactions—unfavorable interactions with the other two axial substituents on the same side of the ring. lumenlearning.commasterorganicchemistry.com
In this compound, the propargyl group (-CH₂-C≡CH) acts as the substituent. The equilibrium between the axial and equatorial conformers will strongly favor the conformer where the propargyl group is in the equatorial position. This preference impacts the molecule's reactivity by influencing the steric accessibility of the alkyne's triple bond and the terminal hydrogen. An equatorial propargyl group is more exposed to incoming reagents, which can affect reaction rates and selectivity compared to the more sterically hindered axial conformer. fiveable.me
The energy difference between the axial and equatorial conformers, known as the A-value, quantifies this preference. Larger A-values indicate a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) | % Equatorial at 25 °C |
|---|---|---|
| -CH₃ | 1.74 | 95 |
| -CH₂CH₃ | 1.75 | 95 |
| -CH(CH₃)₂ | 2.2 | 97 |
| -C(CH₃)₃ | >4.5 | >99.9 |
| -C≡CH | 0.41 | ~67 |
Table 2: A-values (conformational free energy) for selected substituents on a cyclohexane ring. The value for the ethynyl (B1212043) group (-C≡CH) provides an estimate for the electronic and steric character of an alkyne substituent, though the propargyl group in this compound would be slightly larger.
Molecular Dynamics Simulations of Intermolecular Interactions (e.g., CH/π Interactions)
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. iucr.orgresearchgate.net By simulating the motions of atoms and molecules over time, MD can provide detailed insights into intermolecular interactions, such as the CH/π forces relevant to this compound. nih.govrsc.org
The electron-rich π-system of the alkyne triple bond in this compound can act as a weak hydrogen bond acceptor. This leads to CH/π interactions, where a C-H bond from a neighboring molecule (or even from its own cyclohexyl ring in certain conformations) is attracted to the π-electron cloud of the triple bond. researchgate.netrsc.org These interactions, though weaker than conventional hydrogen bonds, can significantly influence the packing of molecules in the condensed phase, solvation properties, and molecular recognition events. researchgate.netuzh.ch
MD simulations can quantify these interactions by analyzing trajectories to determine preferred orientations and calculate interaction energies. aip.org For instance, studies on related systems have shown that CH/π(alkyne) interactions have characteristics very similar to those of CH/π(arene) interactions, being primarily driven by dispersion forces. researchgate.netrsc.org Furthermore, simulations combined with spectroscopy have demonstrated that interactions between a terminal alkyne's C-H bond and oxygen-containing solvents can lead to substantial redshifts in the C-H vibrational frequency, highlighting the importance of specific intermolecular forces beyond simple electrostatic effects. acs.org
| Interaction Type | Typical Energy (kcal/mol) | Key Features |
|---|---|---|
| Covalent Bond | 50 - 100 | Sharing of electrons between atoms. |
| Conventional Hydrogen Bond (e.g., O-H···O) | 3 - 10 | Strongly directional electrostatic interaction. |
| CH/π Interaction | ~1.5 | Interaction between a C-H bond and a π-system; driven by dispersion and weak electrostatics. researchgate.net |
| Van der Waals (Dispersion) | < 2 | Weak, non-directional attraction due to temporary dipoles. |
Table 3: Comparison of typical intermolecular and intramolecular interaction energies.
Reaction Pathway Analysis and Transition State Modeling for Complex Transformations
Computational chemistry is extensively used to map out the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict reaction feasibility, selectivity, and kinetics for transformations involving this compound and its derivatives.
For example, the hydroboration of alkynes is a common synthetic transformation. DFT calculations have been employed to study the mechanism of both catalyzed and uncatalyzed hydroboration reactions. researchgate.netorganicchemistrytutor.commasterorganicchemistry.com These studies can elucidate the structure of the transition state, explaining the observed stereoselectivity (e.g., syn-addition) and regioselectivity (anti-Markovnikov addition). organicchemistrytutor.commsu.edu For terminal aliphatic alkynes, computational models can rationalize why different catalytic systems lead to either the E or Z vinylboronate product. acs.org
Transition state modeling has also been applied to more complex reactions. In gold-catalyzed dimerizations of terminal alkynes, DFT calculations have shown how ligand architecture can facilitate the reaction by stabilizing the transition state through secondary interactions, such as hydrogen bonding to the alkyne's terminal hydrogen. nih.gov Similarly, for the reaction of hydrogen atoms with propyne (B1212725), theoretical analysis combining quantum chemical calculations with statistical rate theory has been used to unravel the contributions of different reaction channels, including addition-elimination and direct abstraction pathways. researchgate.net These computational insights are invaluable for interpreting experimental results and designing more efficient and selective chemical processes. acs.org
| Reaction Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |
|---|---|---|
| Catalyst-Substrate Binding | Int1 (Gold-propyne complex) | 0.0 |
| Second Substrate Binding | Int2 (Dual propyne complex) | +7.7 |
| C-C Bond Formation | TS1 | +21.7 |
| Product Formation | Int3 | -12.2 |
Table 4: Example of DFT-calculated free energies for key steps in the gold-catalyzed dimerization of propyne, a model for terminal alkyne reactions. The data illustrates how computation can identify the rate-limiting step (TS1) of a reaction. nih.gov
Advanced Spectroscopic and Analytical Methodologies in 3 Cyclohexyl 1 Propyne Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the analysis of 3-Cyclohexyl-1-propyne and its reaction products. It allows for non-invasive monitoring of reaction kinetics and provides detailed information for the unambiguous structural elucidation of newly synthesized molecules. scielo.org.mx
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the structural verification of this compound. The chemical shifts (δ), reported in parts per million (ppm), are unique to each nucleus's local electronic environment, while spin-spin coupling provides information about adjacent atoms.
For this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons of the cyclohexyl ring and the propargyl group. The terminal alkyne proton (≡C-H) is typically observed as a triplet around 1.8-2.0 ppm due to coupling with the adjacent methylene (B1212753) protons. The propargylic methylene protons (-CH₂-C≡) appear as a doublet around 2.1-2.2 ppm. The protons on the cyclohexane (B81311) ring produce a series of complex multiplets in the upfield region, typically between 1.0 and 1.8 ppm.
The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The two sp-hybridized carbons of the alkyne group are particularly diagnostic, with the terminal carbon (≡C-H) resonating around 68 ppm and the internal quaternary carbon (C≡C-CH₂) appearing further downfield at approximately 83 ppm. The carbon atoms of the cyclohexyl ring and the propargylic methylene group are observed in the aliphatic region of the spectrum.
Predicted NMR Data for this compound Since experimentally obtained spectra are not always publicly available, predicted data serves as a valuable reference. The following tables outline the predicted chemical shifts for this compound. nmrdb.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ≡C-H | ~1.95 | t (triplet) |
| -CH₂-C≡ | ~2.15 | d (doublet) |
| -CH- (cyclohexyl) | ~1.75 | m (multiplet) |
This is an interactive data table. Click on the headers to sort.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C ≡CH | ~83.5 |
| ≡C H | ~68.2 |
| -C H₂-C≡ | ~28.5 |
| C H- (cyclohexyl) | ~37.5 |
| α-C H₂ (cyclohexyl) | ~32.9 |
| β-C H₂ (cyclohexyl) | ~25.9 |
This is an interactive data table. Click on the headers to sort.
In synthetic applications, such as the Sonogashira coupling of this compound with 6-bromo-2-methoxypyridine, NMR is crucial for confirming the structure of the product, 6-(3-Cyclohexyl-propyn-1-yl)-2-methoxypyridine. scielo.org.mx The disappearance of the terminal alkyne proton signal and shifts in the carbon signals of the alkyne group confirm successful bond formation. scielo.org.mx
When this compound undergoes reactions that generate new stereocenters, such as addition reactions across the triple bond, advanced 2D NMR techniques become essential for determining the stereochemistry and conformation of the products. emerypharma.com
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). youtube.comsdsu.edu It is invaluable for tracing the connectivity of proton spin systems within a molecule, for instance, to confirm the structure of a complex product formed from a multi-step synthesis involving this compound. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). youtube.comsdsu.edu It provides a definitive link between the ¹H and ¹³C assignments, which is crucial for complex structures where signal overlap is common. github.io
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). sdsu.edu This technique is powerful for connecting different spin systems, identifying quaternary carbons, and piecing together the complete carbon skeleton of a complex derivative. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This through-space correlation is critical for determining the relative stereochemistry of substituents on a ring or a double bond. For example, in a product formed from the addition to the alkyne of this compound, NOESY can distinguish between cis and trans isomers by identifying which protons are on the same side of the newly formed double bond. modgraph.co.uk
Infrared (IR) Spectroscopy for Functional Group Transformations and Reaction Progress Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups and monitoring the progress of reactions involving this compound. The technique measures the absorption of infrared radiation by molecular vibrations.
The IR spectrum of this compound is characterized by two key absorptions that confirm the presence of the terminal alkyne moiety:
A sharp, moderately intense absorption around 3300 cm⁻¹ , corresponding to the ≡C-H stretching vibration .
A weaker, sharp absorption in the range of 2100-2150 cm⁻¹ , which is due to the C≡C triple bond stretching vibration .
The remainder of the spectrum shows strong absorptions between 2850 and 2960 cm⁻¹ due to C-H stretching in the cyclohexyl ring. chemicalbook.com During a chemical transformation, such as hydrogenation or hydration of the alkyne, IR spectroscopy allows for straightforward reaction monitoring. The disappearance of the characteristic ≡C-H and C≡C stretching bands indicates the consumption of the starting material. Concurrently, the appearance of new bands, such as a C=C stretch (around 1650 cm⁻¹) for an alkene product or a broad O-H stretch (around 3400 cm⁻¹) for an alcohol product, confirms the formation of the desired functional group.
Table 3: Key IR Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Terminal Alkyne | ≡C-H stretch | ~3300 |
| Terminal Alkyne | C≡C stretch | ~2120 |
| Alkene | =C-H stretch | ~3020-3100 |
| Alkene | C=C stretch | ~1650 |
| Alcohol | O-H stretch | ~3200-3600 (broad) |
This is an interactive data table. Click on the headers to sort.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis in Synthetic Studies and Complex Mixtures
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm its molecular weight and to gain structural information from its fragmentation patterns under ionization. chemspider.com
The molecular formula of this compound is C₉H₁₄, with a monoisotopic mass of approximately 122.11 Da. chemspider.com In an electron ionization (EI) mass spectrum, the peak corresponding to this mass is the molecular ion peak (M⁺˙).
The fragmentation of this compound is governed by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways include:
Loss of the propargyl group : Cleavage of the bond between the cyclohexane ring and the propargyl side chain.
Fragmentation of the cyclohexane ring : A characteristic pathway for cyclohexyl derivatives is the loss of ethene (C₂H₄, 28 Da), leading to a significant fragment ion. The most stable fragment is often the cyclohexyl cation at m/z 83, which can further lose ethene to give a fragment at m/z 55.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Identity of Fragment |
|---|---|
| 122 | [C₉H₁₄]⁺˙ (Molecular Ion) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 82 | [C₆H₁₀]⁺˙ (Loss of H₂ from cyclohexyl cation or retro-Diels-Alder) |
| 67 | [C₅H₇]⁺ (Loss of methyl from cyclohexyl cation) |
This is an interactive data table. Click on the headers to sort.
Analysis of these fragments helps to confirm the presence of both the cyclohexyl ring and the C₃H₃ side chain, providing strong evidence for the compound's identity in synthetic mixtures.
Application of Hyphenated Techniques (e.g., GC-MS) for Purity Assessment and By-product Identification
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly vital in research involving this compound.
Purity Assessment: GC separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they are introduced into the mass spectrometer, which acts as a detector. This allows for the quantification of this compound relative to any impurities. Commercial suppliers routinely use GC-based methods (GC-MS or GC-FID) to certify the purity of this compound, often guaranteeing a purity of 97% or higher. bath.ac.uk
By-product Identification: In synthetic chemistry, reactions rarely proceed with 100% selectivity. GC-MS is a powerful tool for identifying by-products, unreacted starting materials, or degradation products in a reaction mixture. oup.com For instance, in the synthesis of a target molecule from this compound, GC-MS can separate minor components from the main product. The mass spectrum of each separated impurity can then be analyzed to deduce its structure, providing critical insights into side reactions or degradation pathways. This information is invaluable for optimizing reaction conditions to improve the yield and purity of the desired product. oup.com
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-(3-Cyclohexyl-propyn-1-yl)-2-methoxypyridine |
Future Directions and Emerging Research Areas
Development of More Sustainable and Environmentally Benign Synthetic Routes
A primary focus of future research is the development of greener synthetic methodologies for reactions involving 3-Cyclohexyl-1-propyne. This involves moving away from hazardous reagents and solvents towards more sustainable alternatives.
One promising area is the use of "green" catalysts for key transformations. For instance, the hydration of terminal alkynes like this compound to produce methyl ketones is being explored using environmentally benign bismuth(III) catalysts, such as Bi(NO₃)₃·5H₂O. acs.orgacs.orgresearchgate.net These catalysts offer an alternative to traditional, more toxic mercury-based systems and can operate under mild conditions. acs.orgacs.org Research has shown that while steric hindrance from the cyclohexyl group can slow the reaction compared to linear alkynes, optimization of conditions can improve conversion rates. acs.orgacs.org
Furthermore, the principles of green chemistry are being applied to industrial-scale production. This includes the potential use of continuous flow reactors, which can enhance efficiency and yield, and the adoption of environmentally safe solvents to minimize ecological impact. The development of one-pot, multi-component reactions in water, without the need for a catalyst, represents another significant stride towards sustainable chemical synthesis. researchgate.net
Exploration of Novel Catalytic Systems and Methodologies for Enhanced Efficiency and Selectivity
The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound, enabling reactions with higher efficiency and greater control over the products formed.
Researchers are designing sophisticated catalysts to improve performance in established reactions like the Sonogashira coupling. Novel bridged-bis(N-Heterocyclic Carbene)Palladium(II) complexes have demonstrated high catalytic activity and regioselectivity in the cyclocarbonylative Sonogashira coupling of 2-iodophenols with this compound, yielding valuable chromone (B188151) structures with excellent yields of 77-90%. nih.govsemanticscholar.org
The exploration extends to earth-abundant metal catalysts as more sustainable alternatives to precious metals. For example, potassium tert-butoxide, a simple and abundant base, has been shown to catalyze the silylation of this compound, creating C-Si bonds that are valuable in materials science. caltech.edu
Significant progress is also being made in controlling reaction selectivity.
Hydrosilylation: Pincer cobalt complexes have been developed for the Z-selective hydrosilylation of terminal alkynes, including this compound, yielding the desired isomer with high selectivity. rsc.org
Hydroesterification: The modification of pyridyl-appended phosphine (B1218219) ligands in palladium catalysts is being investigated to enhance reactivity and branched selectivity in the hydroesterification of challenging substrates like this compound. researchgate.net
These advanced catalytic systems not only improve the efficiency of known transformations but also open pathways to new chemical reactions and molecular architectures.
| Reaction Type | Novel Catalyst System | Key Advantage(s) | Relevant Compound(s) |
|---|---|---|---|
| Hydration | Bismuth(III) Nitrate | Environmentally benign alternative to mercury catalysts. acs.orgacs.org | This compound, Methyl Ketones |
| Cyclocarbonylative Sonogashira Coupling | Bridged-bis(NHC)Palladium(II) Complexes | High efficiency, selectivity, and formation of chromones. nih.govsemanticscholar.org | This compound, 2-Iodophenols |
| Silylation (C-Si Bond Formation) | Potassium tert-butoxide (KOt-Bu) | Uses an earth-abundant metal catalyst. caltech.edu | This compound, Triethylsilane |
| Z-selective Hydrosilylation | Pincer Cobalt Complexes | Excellent Z-selectivity (>95:5). rsc.org | This compound, Diphenylsilane (B1312307) |
| Hydroesterification | Modified Pyridyl-Appended Phosphine Ligands (Pd catalyst) | Improved reactivity and branched selectivity. researchgate.net | This compound |
Integration into Advanced Functional Material Design and Polymerization Studies
The unique structure of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced functional materials. The terminal alkyne provides a reactive handle for polymerization, while the cyclohexyl group can impart desirable physical properties such as thermal stability and solubility to the resulting material. researchgate.net
Future research is directed towards the polymerization of acetylene (B1199291) compounds, including cyclohexyl acetylenes, to create new classes of polymers. google.com The synthesis of cyclic polymers from alkyne monomers is an emerging field that could yield materials with unique topologies and properties, such as cyclic poly(propylene) from the polymerization and subsequent hydrogenation of propyne (B1212725) gas. nih.gov A similar strategy could be applied to this compound.
Furthermore, this compound can be incorporated into advanced organic-inorganic hybrid materials. researchgate.net For instance, following silylation, the resulting vinylsilane derivative could be integrated into Polyhedral Oligomeric Silsesquioxane (POSS) frameworks. caltech.eduresearchgate.net Such materials combine the rigidity and thermal stability of an inorganic core with the processability of organic functional groups, making them suitable for a range of high-performance applications. researchgate.net There is also potential for creating biodegradable polymers, such as poly(ester amide)s, by designing monomers derived from this compound for use in biomedical devices. upc.edu
Expansion of Targeted Biomedical Applications and Drug Discovery Initiatives
This compound is recognized as a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of pharmaceutical agents and biologically active compounds. chemicalbook.comfishersci.ca Its future in this domain lies in the expansion of its use in targeted drug discovery programs.
The core structure of this compound can be found in various molecular scaffolds investigated for therapeutic potential. Research into structurally related compounds, such as 2-amino-3-cyclohexylpropan-1-ol, highlights the interest in the cyclohexylpropyl moiety for developing pharmacological agents. ontosight.ai Derivatives of this compound may act as modulators or inhibitors of specific enzymatic pathways, a key mechanism of action for many drugs.
The development of chiral ligands derived from this compound is another promising avenue. soton.ac.uk Such ligands are critical for asymmetric synthesis, the process of creating specific stereoisomers of drug molecules, which is often essential for therapeutic efficacy and safety. Additionally, functionalized derivatives could be incorporated into advanced drug delivery systems, such as zwitterionic hydrogels, to improve the targeted delivery and release of therapeutic agents. oaepublish.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
